3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
3-(butan-2-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C21H19ClN4O3 and its molecular weight is 410.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of quinazoline-2,4(1H,3H)-diones and related compounds, including those bearing the 1,2,4-oxadiazole moiety, has been a subject of extensive research due to their potential bioactive properties. For instance, a study on the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as a dual solvent-catalyst demonstrates a green chemistry approach to generating these compounds at atmospheric pressure with high yields (Lu et al., 2014). Similarly, the metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones through selenium-catalyzed carbonylation of o-nitrobenzamides highlights an alternative, safer method for producing these derivatives (Wu & Yu, 2010).
Biological Activity and Applications
Quinazoline-2,4(1H,3H)-diones and oxadiazole derivatives exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and antioxidant properties. For instance, the antitumor activity of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties has been demonstrated through in vitro studies against a panel of cell lines, showing significant potential for cancer therapy (Maftei et al., 2013). Additionally, compounds with the 1,2,4-oxadiazole structure have been explored for their ability to inhibit human tumor cell lines, indicating their usefulness in developing new chemotherapeutic agents (Zhou et al., 2013).
Potential for Drug Discovery
The structural versatility of quinazoline-2,4(1H,3H)-diones and 1,2,4-oxadiazoles makes them attractive scaffolds for drug discovery. Research into these compounds continues to uncover new biological activities and mechanisms of action, contributing to the development of novel therapeutic agents. The exploration of these compounds for their Gly/NMDA, AMPA, and KA receptor binding activities, as well as their selectivity towards certain receptors, underscores their potential in designing drugs targeting specific pathways in diseases like cancer and neurological disorders (Colotta et al., 2004).
Properties
IUPAC Name |
3-butan-2-yl-1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-3-13(2)26-20(27)15-9-5-7-11-17(15)25(21(26)28)12-18-23-19(24-29-18)14-8-4-6-10-16(14)22/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBGAYLTUHBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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